N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and a phenoxybenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The synthesized benzothiazole is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: The phenoxybenzamide moiety can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Amidation: N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Substituted Benzothiazoles: Formed by substitution of the bromine atom.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Biaryl Derivatives: Formed by coupling reactions.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of infections and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a fluorine atom instead of bromine.
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy as an antimicrobial or anticancer agent .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTKWSYPBDJLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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